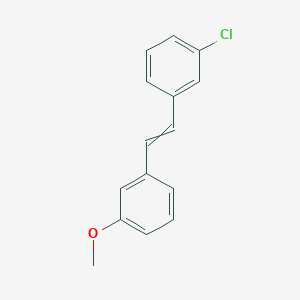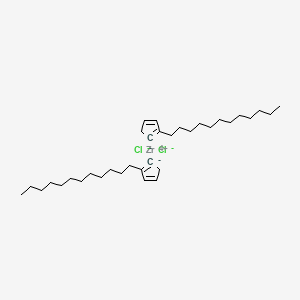
Cuprous iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprous iodide, also known as Copper(I) iodide, is a white solid that does not dissolve in water . It is a reducing agent and the iodide easily oxidizes to iodine . It is common for samples of iodide-containing compounds to become discolored due to the facile aerobic oxidation of the iodide anion to molecular iodine .
Synthesis Analysis
Cuprous iodide can be synthesized by reacting iodine and copper in concentrated hydroiodic acid . Another way would be to react copper (II) sulfate and potassium iodide . This makes copper (II) iodide which breaks down right away to make iodine and copper (I) iodide . The starch supported cuprous iodide nanoparticles (CuI-NPs@Starch) were synthesized in aqueous medium .Molecular Structure Analysis
Cuprous iodide exists in several crystalline forms. It adopts a zinc blende structure below 390 °C (γ-CuI), a wurtzite structure between 390 and 440 °C (β-CuI), and a rock salt structure above 440 °C (α-CuI) . The ions are tetrahedrally coordinated when in the zinc blende or the wurtzite structure, with a Cu-I distance of 2.338 Å .Chemical Reactions Analysis
Cuprous iodide has been extensively explored recently as highly selective catalysts in many reactions including synthesis of phenols, anilines, and thiophenols, carbon-heteroatom bond forming coupling reactions, multi-component synthesis and related reactions .Physical And Chemical Properties Analysis
Cuprous iodide is a white or slightly yellowish solid at room temperature. When exposed to light, it slowly turns brown due to the liberation of iodine . This compound is not readily soluble in water, but it can dissolve in solutions containing iodide ions or in concentrated halide solutions .Applications De Recherche Scientifique
X-ray Scintillator
- Application Summary: Cuprous iodide is used in the development of a copper-iodide cluster microcube-based X-ray scintillator. This addresses issues commonly faced by powder scintillation screens, such as inadequate scintillation performance and significant light scattering, which result in poor image quality .
- Methods of Application: The copper-iodide cluster microcubes are synthesized with precise kinetic control of crystallization. These microcubes serve as ‘quasi-ideal’ scintillators with high sensitivity, bright radioluminescence, long-term stability, eco-friendliness, and homogeneous size distribution .
- Results or Outcomes: The advent of these monodisperse copper-iodide cluster microparticle scintillators has enabled efficient and long-term stable scintillation, ensuring biocompatibility. They also enable high-resolution static and dynamic X-ray imaging, providing high image quality .
Organic Light-Emitting Diodes and Optical Sensors
- Application Summary: The combination of the copper (I)–iodide entity with organic ligands gives rise to a large variety of CuII polynuclear structures. These structures show interesting physicochemical properties and potential applications, mainly focused on organic light-emitting diodes and optical sensors .
- Methods of Application: An appropriate selection of these components allows the preparation of materials showing interesting physicochemical properties .
- Results or Outcomes: The most prominent physical feature of these materials is their emission, which can be modulated using the chemical structure and composition .
Nonlinear Optics, Solar Cells, Photocatalysis, Photoluminescence, Electrophysics, and Mercury Detection
- Application Summary: Copper iodide (CuI) has a wide application in nonlinear optics, solar cells development, photocatalysis, photoluminescence, electrophysics, and conventional analytical chemistry, i.e., mercury detection .
- Methods of Application: The specific methods of application or experimental procedures vary depending on the specific field of application .
- Results or Outcomes: The outcomes obtained also vary depending on the specific field of application .
Feed Additive and Stabilizer
- Application Summary: Cuprous iodide is used as a feed additive, providing essential iodine to the diet of animals. It is also used as a heat and light stabilizer in certain polymers and photographic emulsions .
- Methods of Application: As a feed additive, it is mixed into the feed in appropriate quantities. As a stabilizer, it is incorporated into the material during the manufacturing process .
- Results or Outcomes: The use of cuprous iodide ensures the health of animals by providing necessary iodine. In materials, it helps maintain the integrity and quality of the product under varying conditions of heat and light .
Organic Synthesis and Cloud Seeding
- Application Summary: Cuprous iodide is useful in a variety of applications ranging from organic synthesis to cloud seeding .
- Methods of Application: In organic synthesis, it is used as a reagent or catalyst. In cloud seeding, it is dispersed in the atmosphere to promote rainfall .
- Results or Outcomes: In organic synthesis, it aids in the formation of desired organic compounds. In cloud seeding, it helps increase precipitation, mitigating drought conditions .
Photovoltaic Devices
- Application Summary: Due to its unique photophysical properties, Copper iodide is a key ingredient in photovoltaic devices, specifically in dye-sensitized solar cells, where it functions as a hole transport material .
- Methods of Application: It is incorporated into the solar cell during the manufacturing process .
- Results or Outcomes: The use of cuprous iodide improves the efficiency of solar cells, contributing to the generation of renewable energy .
Antiseptic Solutions
- Application Summary: In the pharmaceutical industry, copper iodide serves as a source of iodine, particularly in antiseptic solutions. Its ability to slowly release iodine makes it ideal for sustained topical applications .
- Methods of Application: It is mixed into the antiseptic solution during the manufacturing process .
- Results or Outcomes: The use of cuprous iodide ensures a sustained release of iodine, making it ideal for topical applications .
Catalyst for Organic Synthesis
- Application Summary: In the world of catalysis, copper iodide plays a significant role. It’s widely used as a catalyst for various reactions in organic synthesis, including coupling reactions .
- Methods of Application: It is used as a reagent or catalyst in the reaction .
- Results or Outcomes: The use of cuprous iodide aids in the formation of desired organic compounds .
High-Intensity Discharge Lamps
- Application Summary: In the field of material science, this compound is used in the production of high-intensity discharge lamps. These lamps utilize copper iodide to achieve better color rendering and greater energy efficiency .
- Methods of Application: It is incorporated into the lamp during the manufacturing process .
- Results or Outcomes: The use of cuprous iodide improves the color rendering and energy efficiency of high-intensity discharge lamps .
Safety And Hazards
Orientations Futures
Recent research has focused on enhancing the properties of Cuprous iodide for various applications. For instance, the introduction of planar aromatic groups on the ligand, 1,4-diazabicyclo [2.2.2]octane (DABCO), targeted at eliminating stronger π–π interactions through the twisted nature of the latter species, the complexes displayed good stability, solubility, and high quantum yields of emissions ranging from 70.3–95.3% . This work provides a reasonable idea for designing luminescent cuprous iodide materials with high quantum yields of emission for use in solid-state lighting in the future .
Propriétés
Numéro CAS |
1335-23-5 |
|---|---|
Nom du produit |
Cuprous iodide |
Formule moléculaire |
CuI |
Poids moléculaire |
190.45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



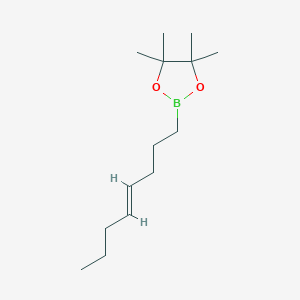
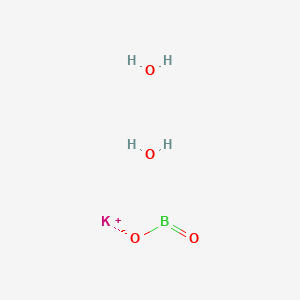
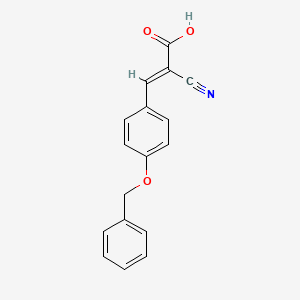
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
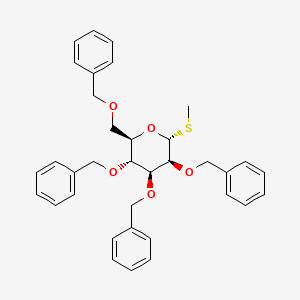
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)
